

molecular weight and formula of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
Cat. No.:	B1200782

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2,4-dimethoxyphenyl)ethanone, a halogenated derivative of acetophenone, is a key organic intermediate with significant potential in medicinal chemistry and pharmaceutical research. Its reactive α -bromo ketone functional group makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and insights into its potential applications in drug discovery, particularly in the modulation of critical signaling pathways.

Core Chemical and Physical Data

The fundamental properties of **2-Bromo-1-(2,4-dimethoxyphenyl)ethanone** are summarized below, providing essential data for laboratory use and computational modeling.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₁ BrO ₃	[1] [2]
Molecular Weight	259.1 g/mol	[1] [2]
CAS Number	60965-26-6	[1] [2]
IUPAC Name	2-bromo-1-(2,4-dimethoxyphenyl)ethanone	[1] [3]
Synonyms	2-Bromo-2',4'-dimethoxyacetophenone, 2,4-dimethoxyphenacyl bromide	[1] [2]
Appearance	Solid (predicted)	
Spectral Data	1H NMR, Mass Spectrometry, IR, and Raman spectra are available.	[3]

Experimental Protocols

The synthesis of α -bromo ketones, such as **2-Bromo-1-(2,4-dimethoxyphenyl)ethanone**, is a fundamental transformation in organic chemistry. Below is a representative experimental protocol for its synthesis via the bromination of the corresponding acetophenone. This protocol is based on established methods for the synthesis of similar compounds.[\[4\]](#)[\[5\]](#)

Synthesis of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone from 1-(2,4-dimethoxyphenyl)ethanone

Materials:

- 1-(2,4-dimethoxyphenyl)ethanone
- Bromine (Br₂) or N-Bromosuccinimide (NBS)
- Appropriate solvent (e.g., Dichloromethane, Ethyl Ether, Chloroform)
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

- Deionized Water
- Saturated Sodium Bicarbonate Solution
- Brine

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser (if heating is required)
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration
- Thin-Layer Chromatography (TLC) apparatus

Procedure:

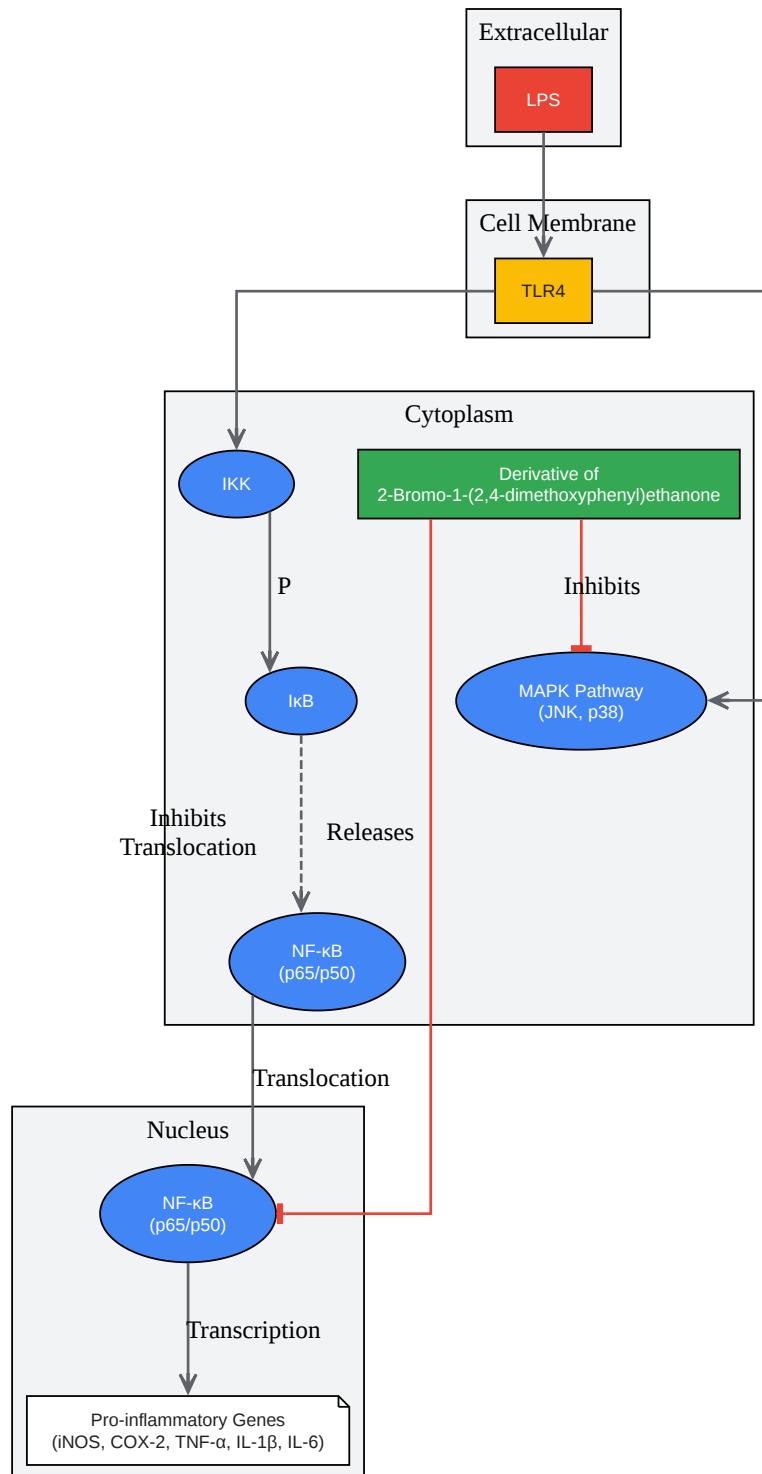
- Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 1-(2,4-dimethoxyphenyl)ethanone in a suitable solvent (e.g., dichloromethane).
- Bromination: Slowly add 1 to 1.1 equivalents of the brominating agent (e.g., bromine dissolved in the same solvent or N-bromosuccinimide) to the stirred solution at room temperature. The reaction may be slightly exothermic. Maintain the temperature with an ice bath if necessary.
- Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction.
- Work-up:

- Quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
 - If necessary, the product can be further purified by recrystallization or column chromatography.

Safety Precautions:

- Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

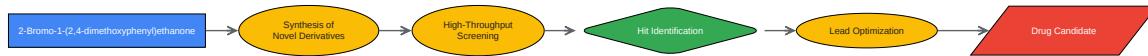

Applications in Drug Development and Signaling Pathways

While direct studies on the biological activity of **2-Bromo-1-(2,4-dimethoxyphenyl)ethanone** are limited, its structural analogs have shown significant promise in modulating key signaling pathways implicated in various diseases. This compound serves as a valuable building block for synthesizing novel therapeutic agents.[\[6\]](#)

Potential Role in Anti-inflammatory Drug Discovery

A structurally similar compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been demonstrated to suppress pro-inflammatory responses in activated microglia.^[7] This inhibition is achieved by blocking the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of nuclear factor- κ B (NF- κ B).^[7] Given these findings, it is plausible that derivatives of **2-Bromo-1-(2,4-dimethoxyphenyl)ethanone** could be synthesized to target these inflammatory pathways.

The diagram below illustrates the potential mechanism of action, where a synthesized derivative could inhibit inflammatory signaling.


[Click to download full resolution via product page](#)

Caption: Potential anti-inflammatory mechanism of action.

Use as a Versatile Synthetic Intermediate

The compound 2-Bromo-2',5'-dimethoxyacetophenone, another close analog, is recognized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and for anticancer applications.^[6] This highlights the role of such α -bromo ketones as versatile building blocks in creating diverse molecular libraries for drug screening.

The general workflow for utilizing **2-Bromo-1-(2,4-dimethoxyphenyl)ethanone** in drug discovery is depicted below.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow utilizing the target compound.

Conclusion

2-Bromo-1-(2,4-dimethoxyphenyl)ethanone is a valuable chemical entity for researchers and scientists in the field of drug development. Its well-defined chemical properties and versatile reactivity make it an ideal starting material for the synthesis of novel compounds with potential therapeutic applications. The insights gained from its structural analogs suggest that its derivatives could be potent modulators of key signaling pathways, particularly those involved in inflammation and neurological disorders, making it a compound of significant interest for future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. escientificsolutions.com [escientificsolutions.com]
- 3. 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | C10H11BrO3 | CID 98683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. prepchem.com [prepchem.com]
- 6. 2-Bromo-2',5'-dimethoxyacetophenone | 1204-21-3 | Benchchem [benchchem.com]
- 7. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular weight and formula of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200782#molecular-weight-and-formula-of-2-bromo-1-(2,4-dimethoxyphenyl)ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com